Cas no 1803425-49-1 (2-Chlorobenzo[d]oxazole-5-acrylic acid)

2-Chlorobenzo[d]oxazole-5-acrylic acid is a heterocyclic compound featuring a benzooxazole core substituted with a chlorine atom at the 2-position and an acrylic acid moiety at the 5-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both the chloro and acrylic acid functional groups allows for versatile derivatization, enabling cross-coupling reactions, nucleophilic substitutions, or polymerizations. Its benzooxazole scaffold contributes to stability and potential bioactivity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactive acrylate group.
2-Chlorobenzo[d]oxazole-5-acrylic acid structure
1803425-49-1 structure
商品名:2-Chlorobenzo[d]oxazole-5-acrylic acid
CAS番号:1803425-49-1
MF:C10H6ClNO3
メガワット:223.612541675568
CID:4820133

2-Chlorobenzo[d]oxazole-5-acrylic acid 化学的及び物理的性質

名前と識別子

    • 2-Chlorobenzo[d]oxazole-5-acrylic acid
    • 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid
    • インチ: 1S/C10H6ClNO3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H,13,14)/b4-2+
    • InChIKey: YWXSEIHBEHFSDV-DUXPYHPUSA-N
    • ほほえんだ: ClC1=NC2C=C(/C=C/C(=O)O)C=CC=2O1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-Chlorobenzo[d]oxazole-5-acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081000642-250mg
2-Chlorobenzo[d]oxazole-5-acrylic acid
1803425-49-1 98%
250mg
$5,184.99 2022-04-02
Alichem
A081000642-500mg
2-Chlorobenzo[d]oxazole-5-acrylic acid
1803425-49-1 98%
500mg
$7,619.00 2022-04-02
Alichem
A081000642-1g
2-Chlorobenzo[d]oxazole-5-acrylic acid
1803425-49-1 98%
1g
$12,974.04 2022-04-02

2-Chlorobenzo[d]oxazole-5-acrylic acid 関連文献

2-Chlorobenzo[d]oxazole-5-acrylic acidに関する追加情報

Professional Introduction to 2-Chlorobenzo[d]oxazole-5-acrylic acid (CAS No. 1803425-49-1)

2-Chlorobenzo[d]oxazole-5-acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803425-49-1, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic acid derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both a chloro substituent and an acrylic acid moiety makes it a versatile scaffold for further chemical modifications, enabling the synthesis of novel bioactive molecules.

The benzo[d]oxazole core is a well-studied scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a chlorine atom at the 2-position enhances the electrophilicity of the ring system, facilitating nucleophilic substitution reactions that are crucial for derivatization. Additionally, the acrylic acid functional group introduces reactivity that allows for polymerization or further functionalization, making it a valuable intermediate in material science and pharmaceutical synthesis.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 2-Chlorobenzo[d]oxazole-5-acrylic acid has emerged as a promising building block in this context. Its structural features make it an ideal candidate for designing molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The compound's ability to undergo selective functionalization has been exploited to create libraries of derivatives for high-throughput screening (HTS) campaigns.

One of the most compelling aspects of 2-Chlorobenzo[d]oxazole-5-acrylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in disease progression. Researchers have leveraged the compound's scaffold to design molecules that can selectively inhibit specific kinases without affecting others. For instance, modifications at the acrylic acid moiety have been shown to enhance binding affinity to target proteins, leading to more potent and selective inhibitors.

Moreover, the benzo[d]oxazole ring system has been found to exhibit significant bioactivity when incorporated into drug candidates. Studies have demonstrated its potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The chloro substituent further enhances these properties by improving metabolic stability and binding interactions with biological targets. This has led to the development of novel anti-inflammatory agents based on this scaffold.

The pharmaceutical industry has also explored 2-Chlorobenzo[d]oxazole-5-acrylic acid as a precursor for antiviral and anticancer drugs. The compound's ability to undergo cross-coupling reactions with various nucleophiles has enabled the synthesis of complex structures that mimic natural products known for their therapeutic effects. For example, derivatives of this compound have shown promise in inhibiting viral proteases and kinases, making them potential candidates for treating infectious diseases.

Recent advancements in computational chemistry have further accelerated the development of derivatives based on 2-Chlorobenzo[d]oxazole-5-acrylic acid. Molecular modeling techniques allow researchers to predict the binding modes of candidate molecules with high accuracy, enabling rational design of compounds with improved pharmacokinetic properties. This interdisciplinary approach has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.

In conclusion, 2-Chlorobenzo[d]oxazole-5-acrylic acid (CAS No. 1803425-49-1) represents a versatile and valuable intermediate in synthetic chemistry. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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